molecular formula C21H34N2O2 B13759624 N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide

N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide

Cat. No.: B13759624
M. Wt: 346.5 g/mol
InChI Key: QZYRRWUDUXGBOG-UHFFFAOYSA-N
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Description

N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide is a complex organic compound with a unique structure that includes a phenoxy group, a piperidine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethylphenol with epichlorohydrin to form 1-(2,4-dimethylphenoxy)propan-2-ol. This intermediate is then reacted with N-ethyl-2-(2-methylpiperidin-1-yl)acetamide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide
  • N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide

Uniqueness

N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H34N2O2

Molecular Weight

346.5 g/mol

IUPAC Name

N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide

InChI

InChI=1S/C21H34N2O2/c1-6-23(21(24)14-22-12-8-7-9-18(22)4)19(5)15-25-20-11-10-16(2)13-17(20)3/h10-11,13,18-19H,6-9,12,14-15H2,1-5H3

InChI Key

QZYRRWUDUXGBOG-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)COC1=C(C=C(C=C1)C)C)C(=O)CN2CCCCC2C

Origin of Product

United States

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